molecular formula C20H20N2O4 B303181 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No. B303181
M. Wt: 352.4 g/mol
InChI Key: PWGZFPMWDYNDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various cellular processes, including DNA repair, transcriptional regulation, and cell death.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves the inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is an enzyme that is involved in the repair of DNA damage. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide leads to the accumulation of DNA damage, which can result in cell death. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide are primarily related to its inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. Inhibition of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have anti-inflammatory effects and to promote cell death in cancer cells. Additionally, 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer patients.

Advantages and Limitations for Lab Experiments

The advantages of using 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in lab experiments include its potency as a 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitor and its ability to selectively target 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. However, its limitations include its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research involving 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include the development of more selective 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors with fewer off-target effects. Additionally, further research is needed to understand the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various diseases and to identify the patient populations that will benefit most from 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibition. Finally, the potential use of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide inhibitors in combination with other therapies, such as immunotherapy, should be explored.

Synthesis Methods

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with tert-butyl isocyanide to form an intermediate. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with 2-amino-5-methylphenol to form the final product.

Scientific Research Applications

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been extensively used in scientific research applications. Its ability to inhibit 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, it has been used as a tool compound to study the role of 2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide in various cellular processes.

properties

Product Name

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-tert-butyl-N-(2-hydroxy-5-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-11-5-8-16(23)15(9-11)21-17(24)12-6-7-13-14(10-12)19(26)22(18(13)25)20(2,3)4/h5-10,23H,1-4H3,(H,21,24)

InChI Key

PWGZFPMWDYNDSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C

Origin of Product

United States

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